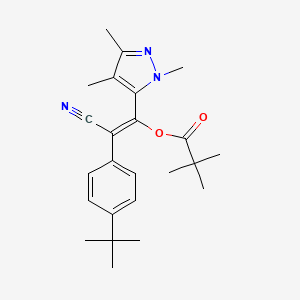
Cyenopyrafen
Overview
Description
Synthesis Analysis
Cyenopyrafen and its isomers are synthesized through a series of chemical reactions including Claisen condensation and Knorr cyclization, utilizing acetone and diethyl oxalate as raw materials. The effectiveness of this compound against mites, specifically Tetranychus Urticae, has been demonstrated, with significant activity observed at low concentrations (Chen Xiao-yan, 2014).
Molecular Structure Analysis
The molecular structure of this compound, characterized by 1H NMR, 13C NMR, IR, and X-ray diffraction analyses, underpins its acaricidal activity. The ability to isomerize between forms under certain conditions, specifically the presence of a base, further influences its chemical behavior and efficacy (Haibo Yu et al., 2012).
Chemical Reactions and Properties
This compound operates as a Mitochondrial Electron Transport Inhibitor (METI), targeting complex II, a novel mode of action that differentiates it from other acaricides. Its effectiveness and potential for resistance development in target species have been explored, highlighting the importance of understanding its chemical interactions for effective pest management strategies (M. Riga et al., 2015).
Scientific Research Applications
Mode of Action and Resistance Studies
Functional Characterization in Tetranychus Urticae : Cyenopyrafen, identified as a Mitochondrial Electron Transport Inhibitor (METI) acaricide, exhibits a novel mode of action at complex II. It has been developed for controlling the spider mite Tetranychus urticae, a significant global pest. The research revealed that this compound resistance is associated with the overexpression of certain cytochrome P450s genes, particularly CYP392A11 and CYP392A12. These findings provide insights into the molecular mechanisms of resistance and can inform resistance management strategies (Riga et al., 2015).
Molecular Analysis of this compound Resistance : Another study on Tetranychus urticae has highlighted that this compound resistance, through cross-resistance, could be linked to the previous use of classical METI acaricides. This resistance is synergized by piperonyl butoxide, and a higher P450 activity was detected in the resistant strain. The overexpression of CYP392A11 and CYP392A12 genes was identified, underlining the role of these P450s in resistance (Khalighi et al., 2016).
Acaricidal Activity and Resistance Management
- Cross-resistance Between this compound and Pyridaben : A study demonstrates cross-resistance between this compound and pyridaben in Tetranychus urticae. This cross-resistance might complicate resistance management due to the shared molecular structure of these acaricides. The research emphasizes the importance of understanding the detoxification mechanisms, including the role of cytochrome P450, in resistance management (Sugimoto & Osakabe, 2014).
Environmental and Agronomic Applications
Residue Determination in Citrus : The study presents a method for analyzing residues of this compound in citrus peel, pulp, and whole fruit. This research is crucial for establishing maximum residue limits and monitoring this compound residue in citrus fruits, contributing to safe agricultural practices and food safety (Tan et al., 2018).
Impact on Predatory Spiders and Beetles in Apple Orchards : This field experiment evaluated the impact of this compound on predatory spiders and beetles associated with apple orchards. Understanding the ecological impact of this compound on non-target species is crucial for integrated pest management strategies (Srivastava et al., 2017).
Chemical Synthesis and Structural Analysis
- Synthesis and Acaricidal Activity Analysis : A study on the synthesis of this compound and its geometric isomer provided insights into its chemical structure and acaricidal activity. Understanding the structural properties and activity of this compound and its isomers can inform the development of more effective acaricides (Yu et al., 2012).
Mechanism of Action
Target of Action
Cyenopyrafen primarily targets the Mitochondrial Complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, this compound disrupts the energy production within the cell .
Mode of Action
This compound acts as a Mitochondrial Complex II electron transport inhibitor . It binds to the complex and prevents the transfer of electrons, thereby disrupting the electron transport chain. This disruption leads to a decrease in ATP production, causing energy depletion within the cell and eventually leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting Complex II, this compound disrupts the normal flow of electrons through this chain. This disruption prevents the formation of a proton gradient across the mitochondrial membrane, which is necessary for ATP synthesis. As a result, the cell’s energy production is severely compromised .
Pharmacokinetics
Studies have shown that this compound residues can be detected in citrus fruits, indicating that it is absorbed and distributed within the plant . The half-lives of this compound in whole fruits were found to be 10.2 and 6.2 days in Hunan and Guangxi provinces, respectively .
Result of Action
The primary result of this compound’s action is the death of the target cells . By inhibiting the Mitochondrial Complex II, this compound disrupts the cell’s energy production, leading to energy depletion and cell death . This makes it effective against various pests, including spider mites and phytophagous mites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of dissipation of this compound can vary depending on the specific environmental conditions of the region . More research is needed to fully understand how various environmental factors influence the action of this compound.
Safety and Hazards
properties
IUPAC Name |
[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJLTUBHYCOZJI-VZCXRCSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058127 | |
| Record name | Cyenopyrafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560121-52-0 | |
| Record name | Cyenopyrafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560121-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyenopyrafen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560121520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyenopyrafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYENOPYRAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S67W8BOU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Cyenopyrafen?
A1: this compound targets Complex II (succinate dehydrogenase complex, SDH) in the mitochondrial electron transport chain of mites. [, , , , ]
Q2: How does this compound exert its acaricidal effect?
A2: this compound acts as a prodrug and is metabolized into its active deacylated form (NH-form). This active metabolite inhibits SDH, disrupting the mitochondrial respiratory chain and ultimately leading to mite death. []
Q3: Does this compound directly inhibit Complex II?
A3: this compound itself exhibits low inhibitory activity on Complex II. Its deacylated metabolite (NH-form) is the primary inhibitor of Complex II. []
Q4: How does the binding site of this compound's active metabolite on Complex II differ from other Complex II inhibitors like the OH-form of this compound?
A4: While both the NH-form of this compound and the OH-form of this compound target Complex II, they exhibit distinct binding sites and/or binding mechanisms. This distinction suggests a different mode of action classification for these acaricides. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H25N3OS2, and its molecular weight is 411.6 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound?
A6: Yes, studies on the synthesis of this compound and its isomer utilize spectroscopic techniques like ¹H NMR, ¹³C NMR, IR, and MS for structural characterization. [, ]
Q7: Does cross-resistance to this compound exist in mite populations?
A7: Yes, cross-resistance to this compound has been observed in field-collected mite strains, particularly those with a history of exposure to other acaricides, including those targeting Complex I. [, , ]
Q8: What are the mechanisms underlying this compound resistance in mites?
A8: Several mechanisms contribute to this compound resistance:
- Metabolic Resistance: Overexpression of specific cytochrome P450 monooxygenases (P450s), like CYP392A11 and CYP392A12, contributes to resistance by enhancing detoxification. [, , , , ]
Q9: What is the significance of the H258Y mutation in SDH subunit B for this compound resistance?
A9: The H258Y mutation is significant because it only confers high resistance when it co-occurs with another mutation, S56L, in SDH subunit C. Individually, these mutations have limited impact on resistance levels. []
Q10: Does the H258Y mutation carry a fitness cost for mites?
A10: Yes, the H258Y mutation in SDH subunit B is associated with reduced SDH activity and a slight increase in combined Complex I and III activity. This altered metabolic profile leads to fitness costs, evidenced by a decrease in the frequency of the resistant allele in the absence of acaricide selection pressure. []
Q11: What is the efficacy of this compound against different mite life stages?
A11: this compound exhibits high efficacy against various life stages of mites, including eggs, larvae, protonymphs, and adult females. It effectively reduces mite reproduction and egg hatch. [, ]
Q12: In what crops is this compound used for mite control?
A12: this compound is used for managing mite infestations in various crops, including fruits, citrus, tea, vegetables, cotton, and ornamental plants. [, , , , , ]
Q13: How effective is this compound in controlling Tetranychus kanzawai?
A13: this compound shows excellent activity against mixed developmental stages of Tetranychus kanzawai in both laboratory and field settings. A concentration of 83.3 ppm is recommended for field application. [, ]
Q14: What is the residual activity of this compound on crops?
A14: The residual activity of this compound on crops varies depending on the crop and environmental factors. Studies on bean leaves demonstrate effectiveness against adult female Tetranychus kanzawai for up to 15 days at concentrations of 125 and 83.3 ppm. [, ]
Q15: What is the toxicity of this compound to honeybees?
A15: this compound exhibits low acute toxicity to honeybees when applied as a spray. [, ]
Q16: Are there any known effects of this compound on beneficial insects like predatory mites?
A16: this compound demonstrates low toxicity to the predatory mite Neoseiulus californicus, making it a potential candidate for integrated mite management programs. [, ]
Q17: How do different household washing methods affect this compound residues on strawberries?
A17: Soaking strawberries in solution followed by rinsing with running water is more effective in removing this compound residues than soaking alone. Washing with 3% vinegar or 3% salt solution shows higher efficacy than using tap water or green tea solution. []
Q18: What analytical techniques are used for quantifying this compound residues?
A18: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for quantifying this compound residues in various matrices. [, ]
Q19: How is this compound extracted from samples for analysis?
A19: Acetonitrile or 1% acetic acid-acetonitrile is commonly used for extracting this compound residues from samples. The extracts are further purified using solid-phase extraction techniques with bonded phases like C18, ethylenediamine-N-propyl silane (PSA), octadecylsilane, and graphitized carbon (Carb) before LC-MS/MS analysis. []
Q20: What is the dissipation behavior of this compound in peach under field conditions?
A20: this compound shows a similar dissipation pattern in peach regardless of variations in sample weight during harvest periods. The biological half-life of this compound in peach ranges from 6.3 to 7.0 days, depending on the field location. [, ]
Q21: Are there any specific formulation strategies employed for this compound?
A21: this compound is formulated as a 30% suspension concentrate (SC). Research is exploring the development of acaricidal granules with internal absorption and controlled release functions using materials like calcium alginate, absorbents, water-retaining agents, organic solvents, and high polymer materials. [, ]
Q22: What is the purpose of developing novel formulations for this compound?
A22: Novel formulations aim to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)
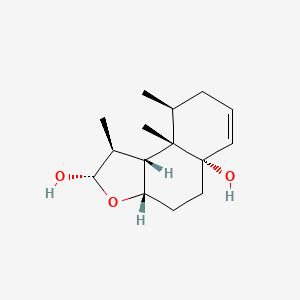
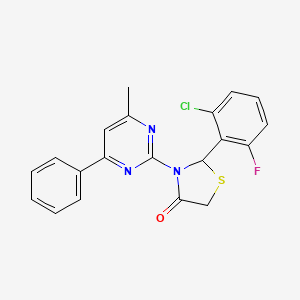
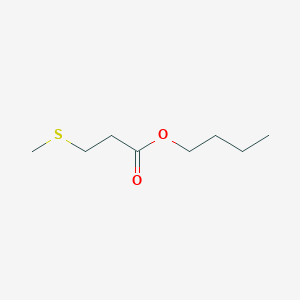

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)
![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)
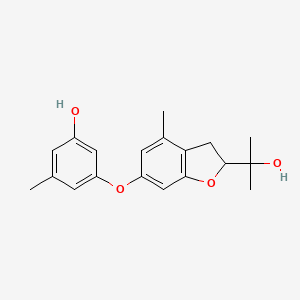
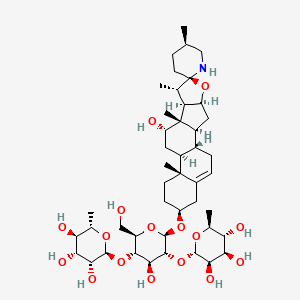
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)
